1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(E)-3-phenylprop-2-enyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-21-12-11-18(15-22(21)28-2)16-24-14-13-20(25)19(23(24)26)10-6-9-17-7-4-3-5-8-17/h3-9,11-15,25H,10,16H2,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVKTUKNHMUNEQ-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC(=C(C2=O)CC=CC3=CC=CC=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2C=CC(=C(C2=O)C/C=C/C3=CC=CC=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to use eugenol as a starting material, which undergoes several stages of reactions to form the desired compound . The key steps include:
Methylation of Eugenol: Eugenol is methylated using dimethyl sulfate and sodium hydroxide as a catalyst to produce methyleugenol.
Isomerization: Methyleugenol is isomerized using potassium tertiary butoxide in dimethyl sulfoxide to form methylisoeugenol.
Oxidation: Methylisoeugenol is oxidized using potassium dichromate in a phase transfer catalyst system to produce 3,4-dimethoxybenzaldehyde.
Reduction: 3,4-dimethoxybenzaldehyde is reduced using sodium borohydride to form 3,4-dimethoxybenzyl alcohol.
Halogenation: 3,4-dimethoxybenzyl alcohol is halogenated using thionyl chloride to produce 3,4-dimethoxybenzyl chloride.
Cyanation: 3,4-dimethoxybenzyl chloride reacts with sodium cyanide to produce 3,4-dimethoxybenzyl cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency. The use of protective groups and catalysts would be crucial to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium dichromate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxypyridinone Derivatives
Hydroxypyridinones, such as 1-ethyl-2-methyl-3-hydroxy-pyridin-4-one (Compound 4b), are renowned for their metal-chelating abilities, particularly for iron overload disorders . Key differences:
- Core structure : The target compound’s 1,2-dihydropyridin-2-one core differs from the fully aromatic pyridin-4-one in Compound 4b.
Chalcone Derivatives
Chalcones (e.g., (2E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one ) share the α,β-unsaturated ketone moiety with the target compound’s cinnamyl group. Key differences:
- Core: Chalcones lack the dihydropyridinone ring, which in the target compound may confer rigidity and hydrogen-bonding capacity via the lactam oxygen.
- Bioactivity: Chalcones exhibit antioxidant and anticancer activities . The target compound’s hydroxyl and methoxy groups could enhance radical scavenging, while the dihydropyridinone core might modulate enzyme inhibition.
Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinolines (e.g., 1-chloromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride ) are bioactive alkaloids with calcium channel-blocking and α-adrenergic antagonist properties . Key differences:
- Substituents: The cinnamyl group in the target compound may mimic the styryl substituents in some bioactive tetrahydroisoquinolines, which are critical for α1-adrenergic antagonism .
Pyrido-Pyrimidinone Derivatives
European Patent compounds like 2-(3,4-dimethoxyphenyl)-7-(4-methyl-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one share the 3,4-dimethoxyphenyl group but differ in core structure.
- Core: Pyrido-pyrimidinones are bicyclic systems, whereas the target compound’s monocyclic dihydropyridinone may offer greater conformational flexibility.
- Bioactivity: Pyrido-pyrimidinones are often kinase inhibitors; the target compound’s hydroxyl group could introduce hydrogen-bonding interactions absent in the patent compounds.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthetic Challenges: The target compound’s cinnamyl and dimethoxyphenyl groups may complicate synthesis compared to simpler hydroxypyridinones .
- Gaps in Data: No direct pharmacological studies on the target compound were identified. Existing hypotheses rely on structural analogs, underscoring the need for targeted assays.
Biological Activity
1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one, also known by its CAS number 477888-18-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by a dihydropyridinone core with various substituents that contribute to its biological activity. The molecular formula is with a molecular weight of 377.44 g/mol. The presence of methoxy and phenyl groups is notable for their roles in enhancing biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of dihydropyridinones exhibit selective cytotoxicity against various cancer cell lines. The compound has shown promising results against colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values indicating effective inhibition of cell proliferation .
Antioxidant Activity
The compound's antioxidant properties have been evaluated through various assays. It demonstrates significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress—a contributor to cancer progression and other diseases .
Enzyme Inhibition
In addition to its anticancer effects, the compound exhibits inhibitory activity against key metabolic enzymes:
- Acetylcholinesterase (AChE) : Moderate inhibition was observed, which may have implications for neuroprotective strategies .
- Butyrylcholinesterase (BChE) : It showed selective inhibition comparable to established drugs like physostigmine .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Cellular Targets : The presence of hydroxyl and methoxy groups facilitates hydrogen bonding with cellular receptors and enzymes, enhancing binding affinity.
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death .
- Antioxidant Mechanisms : Its ability to scavenge free radicals contributes to reducing oxidative stress and subsequent cellular damage.
Case Studies and Research Findings
Q & A
Q. Methodology :
- Multi-step synthesis : Begin with a Mannich reaction or nucleophilic substitution to introduce the dihydropyridin-2-one core. Use protecting groups (e.g., acetyl or benzyl) for the 4-hydroxy moiety to prevent side reactions .
- Cross-coupling : Employ Heck or Suzuki coupling for the (2E)-3-phenylprop-2-en-1-yl group to ensure stereochemical control.
- Purification : Utilize column chromatography (silica gel, gradient elution) and recrystallization (solvent: ethanol/water) for high purity. Monitor yields and intermediates via TLC and NMR .
Advanced: How can regioselectivity challenges during synthesis be resolved, and what analytical tools validate structural fidelity?
Q. Methodology :
- Regioselectivity : Optimize catalyst systems (e.g., Pd(PPh₃)₄ for Heck coupling) and solvent polarity (DMF vs. THF) to direct substituent placement.
- Validation :
- NMR/IR : Confirm regiochemistry via NOESY (for spatial proximity) and carbonyl stretching frequencies (IR).
- X-ray crystallography : Resolve ambiguities using single-crystal diffraction (e.g., SHELXL refinement ).
- DFT calculations : Compare experimental spectra with computational predictions (e.g., Gaussian or ORCA software) .
Basic: What techniques are essential for characterizing the compound’s molecular structure?
Q. Methodology :
- Single-crystal X-ray diffraction : Resolve bond lengths/angles using SHELX or OLEX2 .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC (solvent: DMSO-d₆).
- HRMS : Confirm molecular weight (± 0.001 Da tolerance).
- Thermal analysis : TGA/DSC for decomposition/melting profiles .
Advanced: How are crystallographic data contradictions addressed during refinement?
Q. Methodology :
- Software tools : Use SHELXL for least-squares refinement and OLEX2 for real-space validation. Disordered moieties are modeled with PART instructions .
- Validation metrics : Check R-factor (< 0.05), ADP (isotropic vs. anisotropic), and Hirshfeld surfaces for intermolecular interactions .
Basic: What protocols ensure analytical method validation for purity assessment?
Q. Methodology :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA), UV detection at λ = 254 nm. Validate via linearity (R² > 0.99), LOD/LOQ .
- Melting point : Compare with literature values (± 2°C tolerance).
Advanced: How to design experiments assessing environmental fate and degradation pathways?
Q. Methodology :
- Laboratory studies :
- Hydrolysis : Expose to buffers (pH 3–9) at 25–50°C; monitor via LC-MS.
- Photolysis : Use UV lamps (λ = 254–365 nm) in quartz reactors.
- Field studies : Deploy in soil/water microcosms; quantify metabolites via GC-MS .
Basic: How is thermal and pH stability evaluated under accelerated conditions?
Q. Methodology :
- Thermal stability : Incubate at 40–80°C for 1–4 weeks; analyze degradation via HPLC .
- pH stability : Dissolve in buffers (pH 1–13), store at 25°C; track hydrolysis by ¹H NMR .
Advanced: What computational approaches predict biological activity and binding modes?
Q. Methodology :
- DFT : Optimize geometry at B3LYP/6-31G* level; calculate frontier orbitals (HOMO/LUMO) for reactivity .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases) .
Basic: How to assess toxicity using in vitro models?
Q. Methodology :
- Cell viability assays : MTT/WST-1 on HEK293 or HepG2 cells (IC₅₀ determination).
- ROS detection : Fluorescent probes (DCFH-DA) under oxidative stress .
Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological studies?
Q. Methodology :
- Randomized blocks : Assign treatments using split-plot designs (e.g., rootstock vs. trellis systems in ) .
- Statistical rigor : ANOVA with Tukey’s post hoc (p < 0.05); ≥ 3 replicates per condition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
